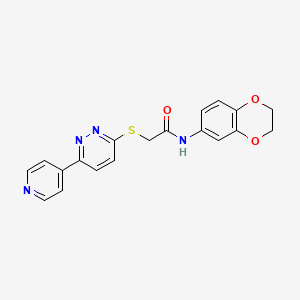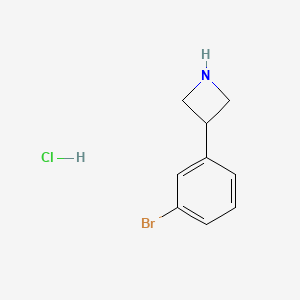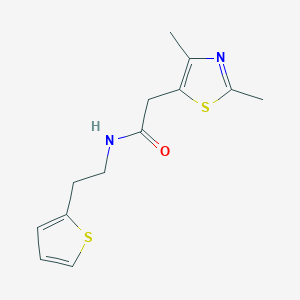![molecular formula C12H20O4 B2975614 4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2306271-02-1](/img/structure/B2975614.png)
4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound with the molecular formula C12H20O4 and a molecular weight of 228.28 . It is a carboxylic acid derivative of a bicyclic heptane structure .
Molecular Structure Analysis
The molecular structure of this compound is based on a bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . The structure also includes a carboxylic acid group and a 2,2-dimethoxyethyl group attached to the bicyclic heptane structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 316.2±12.0 °C, a predicted density of 1?±.0.06 g/cm3, and a predicted pKa of 4.84±0.10 .Applications De Recherche Scientifique
Plant Biochemistry and Betalains
Betalains are pigments with a nitrogenous core structure, betalamic acid, which is chemically related to the compound of interest due to its complex structure and biological activity. Betalains serve as chemosystematic markers in plants and have significant health benefits due to their antioxidant properties. Their synthesis involves hydroxylation of tyrosine and ring cleavage leading to betalamic acid formation, which is essential for understanding the biochemical pathways and potential applications of related compounds in biotechnology and pharmaceuticals (Khan & Giridhar, 2015).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including those structurally related to the query compound, can inhibit microbes at concentrations below desired yields, affecting the production of biorenewable chemicals. Understanding the mechanisms of inhibition and identifying metabolic engineering strategies to increase microbial robustness is crucial for biotechnological applications. This research aids in the development of more efficient microbial strains for industrial production processes (Jarboe et al., 2013).
Structure-Activity Relationships in Bioactive Compounds
The structure of carboxylic acids significantly influences their biological activities, including antioxidant, antimicrobial, and cytotoxic effects. Investigating the structure-related bioactivity of compounds similar to the query molecule can lead to the development of new pharmaceuticals with enhanced efficacy. Such studies contribute to the understanding of how structural differences affect bioactivity and guide the design of novel therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Pharmaceutical Research and Norbornane Compounds
Norbornane compounds, closely related to the compound of interest, have gained importance in drug research due to their unique molecular shape and fixed position of substituents. These features make them suitable test molecules for studying structure-activity relationships, contributing to the development of new medicaments. The review on norbornane compounds highlights their application in pharmaceutical research and the potential for discovering new therapeutic agents (Buchbauer & Pauzenberger, 1991).
Propriétés
IUPAC Name |
4-(2,2-dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-15-9(16-2)7-11-3-5-12(8-11,6-4-11)10(13)14/h9H,3-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPXQUKVQSEZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC12CCC(C1)(CC2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2975538.png)
![2-{[(2-Bromoethyl)amino]methyl}cyclohexanone hydrobromide](/img/structure/B2975539.png)

![N-(1-cyanocyclohexyl)-2-[4-(1-ethyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2975541.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2975543.png)
![N-ethyl-2-[4-(4-methylphenyl)-3-morpholin-4-yl-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B2975544.png)
![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate](/img/structure/B2975549.png)

![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B2975551.png)
![N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide](/img/structure/B2975552.png)

